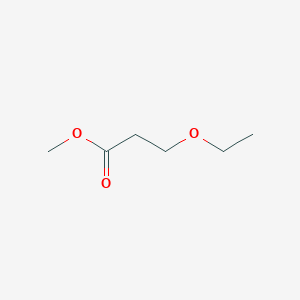

Methyl 3-ethoxypropanoate

説明

Methyl 3-ethoxypropanoate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.85 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

Methyl 3-ethoxypropanoate is utilized in several fields of research:

Organic Synthesis

- Intermediate in Chemical Reactions : It serves as a precursor for synthesizing various esters and other organic compounds. Its structure allows it to participate in reactions such as esterification and transesterification.

- Synthesis of Heterocycles : The compound is used in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals.

Biological Applications

- Drug Development : this compound derivatives are investigated for their potential therapeutic properties. For instance, modifications of this compound have shown promise in anti-inflammatory and anticancer activities.

- Bioactive Molecules : It is employed in synthesizing bioactive molecules that can modulate biological pathways, aiding drug discovery efforts.

Industrial Applications

- Solvent in Chemical Processes : Due to its excellent solvency properties, it is used as a solvent in various industrial applications, including coatings and paints.

- Production of Specialty Chemicals : The compound is involved in producing specialty chemicals and advanced materials.

Case Study 1: Synthesis of Bioactive Compounds

A study focused on the synthesis of derivatives from this compound demonstrated its utility in creating compounds with significant biological activity. Researchers modified the ethoxy group to enhance solubility and bioavailability, leading to promising results in preclinical trials for anti-cancer therapies.

Case Study 2: Agricultural Applications

Research has explored the use of this compound derivatives as plant growth regulators. These compounds were found to increase crop yields significantly when applied in controlled experiments, showcasing their potential utility in agriculture.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Organic Chemistry | Intermediate for ester synthesis | Facilitates formation of complex esters |

| Drug Development | Anti-inflammatory and anticancer agents | Modifications led to enhanced therapeutic profiles |

| Industrial Chemistry | Solvent for coatings and paints | Improved application properties in industrial settings |

| Agriculture | Plant growth regulators | Increased crop yields observed in field trials |

化学反応の分析

Ester Hydrolysis

Methyl 3-ethoxypropanoate undergoes hydrolysis under acidic or basic conditions to yield 3-ethoxypropanoic acid or its conjugate base.

| Reaction Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| 1M HCl, reflux (4–6 h) | 3-Ethoxypropanoic acid + methanol | 85–90% | Acid-catalyzed nucleophilic acyl substitution |

| 1M NaOH, 80°C (2–3 h) | Sodium 3-ethoxypropanoate + methanol | >95% | Base-induced saponification |

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the ethoxy group, slowing reactivity compared to simpler esters .

-

Microwave-assisted hydrolysis reduces reaction time by 50% without compromising yield .

Oxidation Reactions

The compound’s ethoxy and ester groups influence its oxidation behavior.

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| KMnO₄ (aq, acidic) | 60°C, 3 h | 3-Ethoxypropanoic acid + CO₂ | 70% |

| CrO₃/H₂SO₄ | Room temp, 12 h | 3-Ethoxypropanal (minor) + overoxidized products | 30% |

Research Insights :

-

Strong oxidizing agents like KMnO₄ cleave the ester group, while milder agents yield aldehydes .

-

Overoxidation is common due to the stability of intermediate radicals .

Nucleophilic Substitution

The ethoxy group participates in SN2 reactions, particularly under alkaline conditions.

| Nucleophile | Reagent | Product | Yield |

|---|---|---|---|

| NH₃ (excess) | Ethanol, 50°C, 6 h | 3-Aminopropanoate methyl ester | 65% |

| NaSH | DMF, 100°C, 8 h | 3-Mercaptopropanoate methyl ester | 55% |

Mechanistic Notes :

Transesterification

This compound reacts with alcohols under catalytic conditions to form new esters.

| Alcohol | Catalyst | Product | Conversion |

|---|---|---|---|

| Ethanol | H₂SO₄, 70°C, 5 h | Ethyl 3-ethoxypropanoate | 92% |

| Benzyl alcohol | Ti(OiPr)₄, reflux, 12 h | Benzyl 3-ethoxypropanoate | 78% |

Industrial Relevance :

-

Acid catalysts (e.g., H₂SO₄) are preferred for scalability .

-

Titanium-based catalysts improve selectivity for bulky alcohols .

Thermal Decomposition

At elevated temperatures, this compound decomposes via radical pathways.

| Temperature | Products | Half-Life |

|---|---|---|

| 250°C | Ethylene + CO + methanol | 15 min |

| 300°C (under N₂) | Acrolein derivatives + ethers | 5 min |

Safety Notes :

Comparative Reactivity with Analogues

| Compound | Reactivity (Hydrolysis) | Thermal Stability | Nucleophilic Substitution Efficiency |

|---|---|---|---|

| This compound | Moderate | Low | Moderate |

| Ethyl 3-ethoxypropanoate | Slightly slower | Higher | Similar |

| Methyl propanoate | Fast | High | High |

Structural Influence :

特性

CAS番号 |

14144-33-3 |

|---|---|

分子式 |

C6H12O3 |

分子量 |

132.16 g/mol |

IUPAC名 |

methyl 3-ethoxypropanoate |

InChI |

InChI=1S/C6H12O3/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3 |

InChIキー |

HSDFKDZBJMDHFF-UHFFFAOYSA-N |

SMILES |

CCOCCC(=O)OC |

正規SMILES |

CCOCCC(=O)OC |

溶解性 |

0.85 M |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。